
1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid
Vue d'ensemble
Description
“1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid” is a synthetic compound with the CAS Number: 669066-98-2 . It has a molecular weight of 197.11 . The IUPAC name for this compound is 1-[(trifluoroacetyl)amino]cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6F3NO3/c7-6(8,9)3(11)10-5(1-2-5)4(12)13/h1-2H2,(H,10,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Chemical Synthesis
“1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 669066-98-2 . It has a molecular weight of 197.11 and its IUPAC name is 1-[(trifluoroacetyl)amino]cyclopropanecarboxylic acid . This compound is used in various chemical synthesis processes due to its unique properties .
Metal-Organic Frameworks (MOFs)
This compound has been used in the creation of a zirconium (Zr) metal-organic framework having a DUT-52 structure . The framework was characterized using X-ray powder diffraction (XRPD) technique, thermogravimetric analysis (TGA), and Fourier transform infrared (FT-IR) spectroscopy .
Fluorescence Sensing
The Zr-based MOF created using this compound exhibits highly selective and sensitive fluorescence turn-on behavior toward cyanide (CN-) anion . The detection limit was found to be 0.23 μM .
Real Water Sample Testing
The Zr-based MOF can also be effectively used for CN- detection in real water samples . This makes it a valuable tool in environmental monitoring and safety .
Aerobic Oxidation of Cyclohexane
The compound has been used in the aerobic oxidation of cyclohexane . The hydrophobic cavities of the MOF achieved higher conversion of cyclohexane and cyclohexanol/cyclohexanone selectivity .
Gabriel Synthesis of Primary Amines
2,2,2-Trifluoroacetamide, a related compound, is used in a convenient alternative to the Gabriel synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group . This suggests potential applications of “1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid” in similar chemical reactions.
Mécanisme D'action
The mechanism of action for “1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid” is not specified in the search results. This could be due to the compound’s potential use in various fields of research and industry.
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2,2,2-trifluoroacetyl)amino]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)3(11)10-5(1-2-5)4(12)13/h1-2H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFYYKVOJQHLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514446 | |
| Record name | 1-(2,2,2-Trifluoroacetamido)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid | |
CAS RN |
669066-98-2 | |
| Record name | 1-(2,2,2-Trifluoroacetamido)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




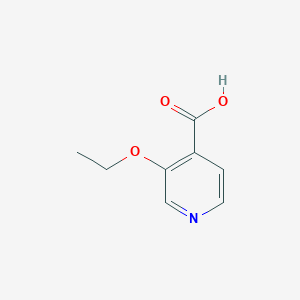
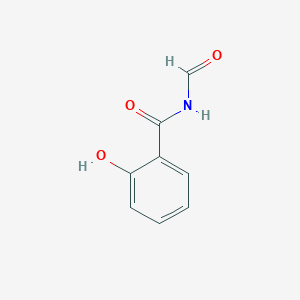
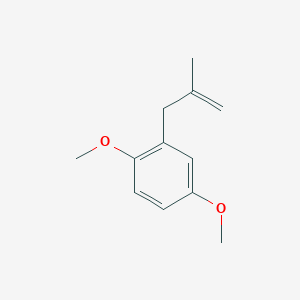
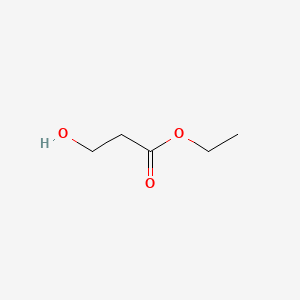
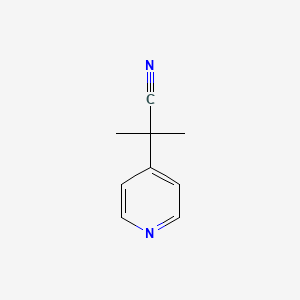
![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)
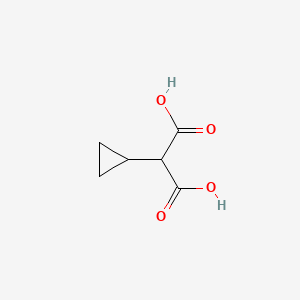

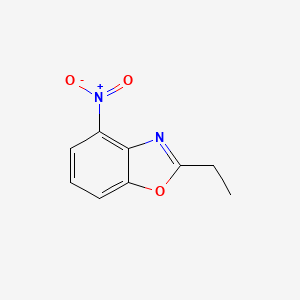

![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)
